

# Application of CHAPSO in Functional Protein Assays: A Detailed Guide for Researchers

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Compound of Interest		
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This document provides detailed application notes and protocols for the use of 3-[(3-Cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate (**CHAPSO**), a zwitterionic detergent, in a variety of functional protein assays. **CHAPSO** is particularly valuable for the solubilization and stabilization of membrane proteins, enabling the characterization of their functional properties in a near-native state.

### Introduction to CHAPSO

CHAPSO is a non-denaturing zwitterionic detergent that is highly effective in solubilizing membrane proteins while preserving their biological activity.[1][2][3] Its unique structure, featuring a sulfobetaine headgroup and a cholic acid-derived hydrophobic tail, provides a balance of properties that make it superior to other detergents like CHAPS in certain applications. Notably, CHAPSO has a higher solubility than CHAPS due to its more polar head group.[1][2][3] It is electrically neutral over a wide pH range and has a high critical micelle concentration (CMC), which facilitates its removal by dialysis.[1][4] These characteristics make CHAPSO an excellent choice for functional protein assays where maintaining the native conformation and activity of the protein is paramount.

## **Physicochemical Properties of CHAPSO**

A clear understanding of the physicochemical properties of **CHAPSO** is essential for its effective use in protein assays.



Property	Value	Reference
Full Name	3-[(3- Cholamidopropyl)dimethylamm onio]-2-hydroxy-1- propanesulfonate	[1]
Molecular Formula	C32H58N2O8S	[1]
Molecular Weight	630.9 g/mol	[1]
Appearance	White solid	[1]
Solubility	Water soluble	[1]
Critical Micelle Concentration (CMC)	8 mM (in water at 25°C)	[1]
Aggregation Number	11	[1]
Average Micellar Weight	7,000 Da	[1]
Cloud Point	90°C	[1]

# Application 1: Protein Stabilization for Thermal Shift Assays

Thermal shift assays (TSA), or differential scanning fluorimetry (DSF), are a powerful technique to assess protein stability and ligand binding.[5][6] **CHAPSO** can be used to solubilize and stabilize membrane proteins, allowing for the determination of their melting temperature (Tm) and the stabilizing effects of ligands or different buffer conditions.

## Quantitative Data: Stabilization of a Target Membrane Protein

The following table presents hypothetical data from a thermal shift assay of a membrane protein (MP) stabilized in different concentrations of **CHAPSO**, with and without a specific ligand.



Condition	CHAPSO Concentration (mM)	Ligand (10 μM)	Melting Temperature (Tm) (°C)	ΔTm (°C) vs. No Ligand
1	8	-	52.5	-
2	8	+	57.8	+5.3
3	10	-	53.1	-
4	10	+	58.5	+5.4
5	12	-	52.8	-
6	12	+	58.2	+5.4

Note: This data is illustrative. Actual results will vary depending on the protein and experimental conditions.

### **Experimental Protocol: Thermal Shift Assay**

This protocol describes a typical thermal shift assay using a real-time PCR instrument.

#### Materials:

- Purified membrane protein of interest
- CHAPSO stock solution (e.g., 100 mM in water)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)
- SYPRO Orange dye (5000x stock in DMSO)
- Ligand stock solution (e.g., 1 mM in a suitable solvent)
- 96-well PCR plates
- Real-time PCR instrument with a thermal melting program

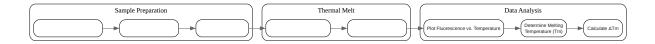
#### Procedure:



- Prepare the Protein-Dye Mixture:
  - Dilute the SYPRO Orange dye to a 50x working stock in the assay buffer.
  - In a microcentrifuge tube, mix the purified membrane protein with the 50x SYPRO Orange and assay buffer to achieve a final protein concentration of 2-5 μM and a final SYPRO Orange concentration of 5x.
  - Add CHAPSO to the desired final concentration (e.g., 8, 10, or 12 mM).
- Prepare the Assay Plate:
  - Aliquot 18 μL of the protein-dye-CHAPSO mixture into each well of a 96-well PCR plate.
  - $\circ$  To the appropriate wells, add 2  $\mu$ L of the ligand stock solution (for a final concentration of 10  $\mu$ M) or 2  $\mu$ L of the solvent for the no-ligand control.
  - Seal the plate with an optically clear adhesive film.
  - Centrifuge the plate briefly to collect the contents at the bottom of the wells.
- Perform the Thermal Melt:
  - Place the plate in the real-time PCR instrument.
  - Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 0.5°C per minute.
  - Monitor the fluorescence of SYPRO Orange during the temperature ramp.
- Data Analysis:
  - Plot the fluorescence intensity as a function of temperature.
  - The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, which can be determined by finding the peak of the first derivative of the curve.



 $\circ$  Calculate the change in melting temperature ( $\Delta$ Tm) between the protein with and without the ligand.



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Workflow for a typical thermal shift assay.

## **Application 2: Functional Enzyme Assays**

**CHAPSO** is instrumental in studying the kinetics of membrane-bound enzymes by maintaining their active conformation upon solubilization.

## Quantitative Data: Effect of CHAPSO on Enzyme Kinetics

This table shows hypothetical kinetic data for a membrane-bound enzyme solubilized with **CHAPSO**.



Substrate Concentration (µM)	Initial Velocity (V₀) without CHAPSO (nmol/min/mg)	Initial Velocity (V <sub>0</sub> ) with 10 mM CHAPSO (nmol/min/mg)
1	10.2	25.8
2	18.5	45.5
5	35.7	83.3
10	50.0	125.0
20	66.7	166.7
50	83.3	200.0
Km	10 μΜ	8 μΜ
Vmax	100 nmol/min/mg	250 nmol/min/mg

Note: This data is illustrative and demonstrates how **CHAPSO** can enhance the apparent activity of a solubilized membrane enzyme.

### **Experimental Protocol: Enzyme Activity Assay**

This protocol provides a general framework for measuring the activity of a membrane-bound enzyme after solubilization with **CHAPSO**.

#### Materials:

- Membrane preparation containing the enzyme of interest
- CHAPSO solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 10 mM
   CHAPSO, protease inhibitors)
- Enzyme assay buffer (specific to the enzyme being studied)
- Substrate for the enzyme
- Detection reagent (e.g., for a colorimetric or fluorometric assay)



Microplate reader

#### Procedure:

- Solubilization of the Enzyme:
  - Resuspend the membrane preparation in ice-cold CHAPSO solubilization buffer.
  - Incubate on ice for 30-60 minutes with gentle agitation.
  - Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the insoluble material.
  - Carefully collect the supernatant containing the solubilized enzyme.
- Enzyme Activity Assay:
  - In a 96-well plate, add the enzyme assay buffer.
  - Add a small volume of the solubilized enzyme to each well.
  - Initiate the reaction by adding varying concentrations of the substrate.
  - Incubate at the optimal temperature for the enzyme for a set period.
  - Stop the reaction (if necessary) and add the detection reagent.
  - Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis:
  - Calculate the initial reaction velocity (V<sub>0</sub>) for each substrate concentration.
  - $\circ$  Plot V<sub>0</sub> versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.





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Workflow for determining enzyme kinetics after **CHAPSO** solubilization.

## **Application 3: Ligand Binding Assays for GPCRs**

**CHAPSO** has been successfully used to solubilize G-protein coupled receptors (GPCRs), such as opioid receptors, while maintaining their ability to bind ligands.[7] This allows for the characterization of ligand binding affinities and the screening of potential drug candidates.

## Quantitative Data: Radioligand Binding to Solubilized Opioid Receptors

The following table presents hypothetical data from a competitive radioligand binding assay for a **CHAPSO**-solubilized  $\mu$ -opioid receptor.

Competitor Concentration (nM)	Specific Binding of [³H]-DAMGO (%)
0.01	98.2
0.1	95.1
1	85.3
10	52.1
100	15.7
1000	2.5
IC50	9.5 nM



Note: This data is illustrative. The IC<sub>50</sub> value represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

## **Experimental Protocol: Radioligand Binding Assay**

This protocol describes a filtration-based radioligand binding assay for a **CHAPSO**-solubilized GPCR.

#### Materials:

- Membrane preparation expressing the GPCR of interest
- CHAPSO solubilization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM EDTA, 10 mM CHAPSO)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl<sub>2</sub>)
- Radiolabeled ligand (e.g., [3H]-DAMGO for μ-opioid receptor)
- · Unlabeled competitor ligand
- GF/B glass fiber filters
- Filtration apparatus
- · Scintillation cocktail and counter

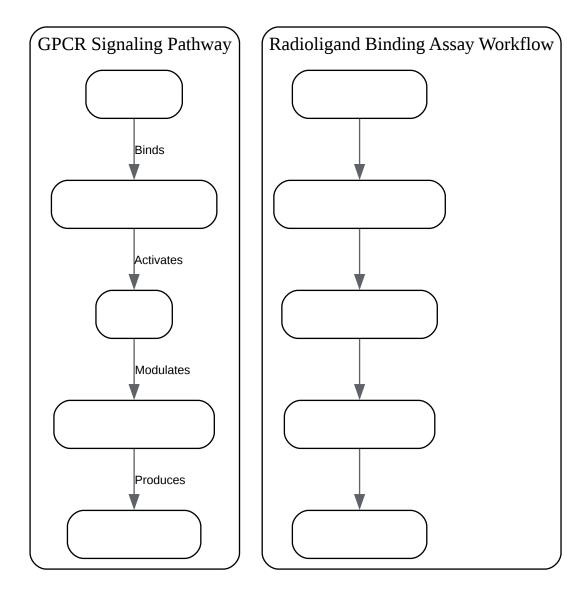
#### Procedure:

- Solubilization of the Receptor:
  - Follow the same solubilization procedure as described in the enzyme activity assay protocol.
- Binding Assay:
  - In test tubes, mix the solubilized receptor preparation with the assay buffer.
  - Add a fixed concentration of the radiolabeled ligand (typically at its Kd concentration).



- Add varying concentrations of the unlabeled competitor ligand. For total binding, add buffer instead of the competitor. For non-specific binding, add a high concentration of an unlabeled ligand.
- Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Filtration and Washing:
  - Rapidly filter the incubation mixture through GF/B filters under vacuum.
  - Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
- · Quantification:
  - Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate the specific binding by subtracting the non-specific binding from the total binding.
  - Plot the percentage of specific binding as a function of the competitor concentration.
  - Determine the IC<sub>50</sub> value from the resulting competition curve.





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GPCR signaling and radioligand binding assay workflow.

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## References

1. Thermal shift assay - Wikipedia [en.wikipedia.org]



- 2. researchgate.net [researchgate.net]
- 3. Visualizing endogenous opioid receptors in living neurons using ligand-directed chemistry
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. An engineered thermal-shift screen reveals specific lipid preferences of eukaryotic and prokaryotic membrane proteins PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Custom protein thermal stability assays | Eurofins Calixar [calixar.com]
- To cite this document: BenchChem. [Application of CHAPSO in Functional Protein Assays: A
  Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1662381#application-of-chapso-in-functional-protein-assays]

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